CRTH2 Binding Affinity – Ki Comparison with a High-Affinity Analog (BDBM50384482)
In a direct radioligand displacement assay using [³H]PGD2 on human CRTH2 expressed in CHO cell membranes, the target compound exhibited a Ki of 26 nM [1]. A closely related analog, BDBM50384482 (CHEMBL2036207), which shares the 2,6-dimethylpyrimidine core but differs in the substitution pattern on the terminal acyl moiety, achieved a Ki of 2 nM under identical assay conditions (CHO membranes, 90 min incubation, scintillation proximity assay) [2]. This represents a 13-fold higher affinity for the comparator, underscoring that the target compound occupies a moderate-affinity niche within the series.
| Evidence Dimension | CRTH2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 26 nM |
| Comparator Or Baseline | BDBM50384482 (CHEMBL2036207): Ki = 2 nM |
| Quantified Difference | 13-fold lower affinity (26 nM vs. 2 nM) |
| Conditions | Human CRTH2 expressed in CHO cell membranes; displacement of [³H]PGD2; 90 min incubation; scintillation proximity assay |
Why This Matters
This moderate binding affinity differentiates the compound from ultra-potent analogs, making it a useful pharmacological tool for probing CRTH2 partial blockade or for studies where avoiding maximal receptor saturation is desired.
- [1] BindingDB Entry BDBM50384476 (CHEMBL2036217). Ki = 26 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384476. View Source
- [2] BindingDB Entry BDBM50384482 (CHEMBL2036207). Ki = 2 nM (Displacement of [³H]PGD2 from human CRTH2 in CHO cell membranes). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384482. View Source
